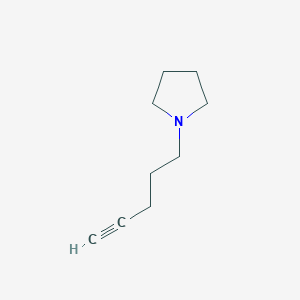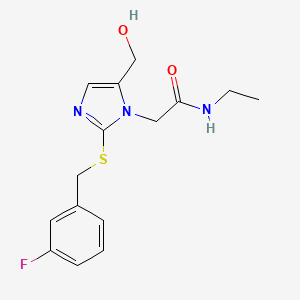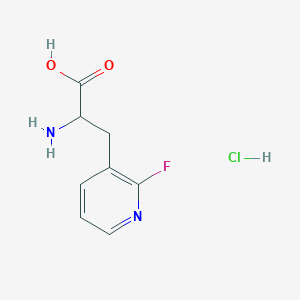![molecular formula C20H20FN3OS B2399883 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole CAS No. 897482-27-8](/img/structure/B2399883.png)
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzo[d]thiazole, piperazine, and fluorophenyl groups, which contribute to its distinct chemical behavior and reactivity.
Aplicaciones Científicas De Investigación
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles and piperazine derivatives, have been found to interact with a variety of biological targets . Thiazoles, for instance, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Piperazine derivatives, on the other hand, have shown a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
Thiazole derivatives have been found to exhibit their effects through various mechanisms, depending on the specific biological target . Similarly, piperazine derivatives have been known to act as dopamine and serotonin antagonists .
Biochemical Pathways
For instance, thiazole derivatives have been associated with various biochemical pathways related to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
For instance, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine moiety is introduced.
Introduction of the fluorophenyl group: This can be done through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or amines.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares a similar benzophenone core but differs in its substituents.
Bis(4-chlorophenyl)methanone: Another compound with a benzophenone structure but different functional groups.
Uniqueness
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole is unique due to its combination of benzo[d]thiazole, piperazine, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-13-10-14(2)18-17(11-13)22-20(26-18)24-8-6-23(7-9-24)19(25)15-4-3-5-16(21)12-15/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNXUKCMQJIPAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)
![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)



![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)
![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)

![methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2399814.png)
![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399819.png)


